4-(Dibutylamino)benzoic acid
Description
4-(Dibutylamino)benzoic acid is a benzoic acid derivative substituted at the para position with a dibutylamino group (-N(C₄H₉)₂). This structural feature confers distinct physicochemical and biological properties, including enhanced lipophilicity compared to shorter-chain alkylamino analogs. The dibutylamino group influences solubility, reactivity, and interactions with biological targets, making the compound valuable in pharmaceuticals, agrochemicals, and material science .
Properties
IUPAC Name |
4-(dibutylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-3-5-11-16(12-6-4-2)14-9-7-13(8-10-14)15(17)18/h7-10H,3-6,11-12H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVJMWXLGNHXNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50918989 | |
| Record name | 4-(Dibutylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50918989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92726-05-1 | |
| Record name | NSC165845 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Dibutylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50918989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dibutylamino)benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA4TSP8TWK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibutylamino)benzoic acid typically involves the reaction of benzoic acid derivatives with dibutylamine. One common method is the nucleophilic substitution reaction where 4-bromobenzoic acid reacts with dibutylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and distillation to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Dibutylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzoic acid derivatives depending on the substituent used.
Scientific Research Applications
4-(Dibutylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dibutylamino)benzoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The dibutylamino substituent distinguishes 4-(dibutylamino)benzoic acid from other benzoic acid derivatives. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Physicochemical Properties
- Lipophilicity: The dibutylamino group increases logP compared to dimethylamino or unsubstituted analogs, enhancing membrane permeability .
- Solubility: Longer alkyl chains reduce aqueous solubility but improve organic solvent compatibility. For example, this compound is less water-soluble than 4-aminobenzoic acid but more soluble in DMSO or ethanol .
- Reactivity: The tertiary amine in the dibutylamino group facilitates protonation at physiological pH, enabling ionic interactions with biological targets .
Antimicrobial Activity
- This compound derivatives exhibit moderate activity against Gram-positive bacteria due to membrane disruption via hydrophobic interactions .
- In contrast, 4-(dimethylamino)benzoic acid shows weaker antimicrobial effects, highlighting the role of alkyl chain length in bioactivity .
Enzyme Inhibition
- The dibutylamino group in DBABA () interacts with steroidogenic enzymes, making it a candidate for endocrine disruption studies .
- Simpler analogs like 4-aminobenzoic acid lack this specificity due to the absence of hydrophobic substituents .
Toxicity
- Compounds with dibutylamino groups (e.g., DBABA) show moderate cytotoxicity, likely due to cellular accumulation from lipophilicity .
- Shorter-chain derivatives (e.g., 4-(dimethylamino)benzoic acid) exhibit lower toxicity, making them safer for cosmetic applications .
Biological Activity
4-(Dibutylamino)benzoic acid (DBABA) is a compound belonging to the class of benzoic acid derivatives, which have been extensively studied for their biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of DBABA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Anticancer Activity
Research indicates that DBABA exhibits significant anticancer properties. A study found that derivatives of para-aminobenzoic acid (PABA), including DBABA, showed potent inhibitory effects on various cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics such as doxorubicin, indicating its potential as an anticancer agent .
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colorectal cancer).
- IC50 Values : DBABA derivatives showed IC50 values ranging from 3.0 µM to 22.54 µM across different cell lines.
Cholinesterase Inhibition
DBABA has also been evaluated for its ability to inhibit cholinesterase enzymes, which are crucial in neurotransmission. In vitro studies reported that certain analogs of DBABA exhibited competitive inhibition against acetylcholinesterase (AChE) with IC50 values in the low micromolar range .
Biological Activity Summary Table
| Activity | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5.85 | |
| Anticancer | A549 | 3.0 | |
| Anticancer | HCT-116 | 22.54 | |
| Cholinesterase Inhibition | AChE | 0.59 |
Study on HDAC Inhibition
In a study focusing on the inhibition of histone deacetylases (HDACs), it was found that derivatives similar to DBABA could effectively inhibit HDAC activity, leading to apoptosis in cancer cells. The mechanism involved the induction of reactive oxygen species (ROS) and activation of caspase-3 pathways, resulting in cell cycle arrest at the G2/M phase .
- Cell Lines Used : HCT-116 and RAW264.7.
- Findings : Increased caspase-3 levels were observed upon treatment with DBABA derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
